[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminomethyl group, and a carbamic acid ester moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-aminomethylbenzylamine with pyrrolidine-3-carboxylic acid tert-butyl ester under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with different functional groups replacing the aminomethyl group.
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets, such as enzymes or receptors, and its potential to modulate biological pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science, catalysis, and polymer chemistry.
Mechanism of Action
The mechanism of action of [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Properties
Molecular Formula |
C16H25N3O2 |
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Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[1-[3-(aminomethyl)phenyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-7-8-19(11-13)14-6-4-5-12(9-14)10-17/h4-6,9,13H,7-8,10-11,17H2,1-3H3,(H,18,20) |
InChI Key |
GYHWGCOCFGBHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
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